molecular formula C32H47ClO10 B1259591 Manauealide A

Manauealide A

Cat. No. B1259591
M. Wt: 627.2 g/mol
InChI Key: IQIMZKXKJXCPHT-BEDNPZBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Manauealide A is a natural product found in Gracilaria coronopifolia with data available.

Scientific Research Applications

Toxicological Studies

Manauealides, including Manauealide A, were isolated from the red alga Gracilaria coronopifolia and have been studied for their toxicological properties. These compounds are of interest due to their association with food poisoning cases in Hawaii. Manauealide A, in particular, is a new macrolide, and its toxicological profile has been a subject of research, offering insights into the potential risks associated with the consumption of certain marine products (Nagai, Yasumoto, & Hokama, 1997).

Chemical Characterization

Further research on Manauealide C and Anhydrodebromoaplysiatoxin, closely related to Manauealide A, involved detailed chemical characterization. This study enhanced the understanding of the chemical structures and biological activities of these compounds, thereby contributing to the broader field of marine toxin research (Nagai, Kan, Fujita, Sakamoto, & Hokama, 1998).

Broader Research Applications

While specific studies on Manauealide A are limited, the general field of scientific research, including the study of toxins and natural products, has evolved with an emphasis on interdisciplinary approaches and diverse methodologies. This broader context is relevant to understanding the place of specific compounds like Manauealide A within the larger scientific landscape. Qualitative and quantitative research methods, as well as translational research, play a crucial role in advancing our understanding of such compounds and their applications or implications in various fields (Malterud, 2001), (Grady, 2010).

properties

Product Name

Manauealide A

Molecular Formula

C32H47ClO10

Molecular Weight

627.2 g/mol

IUPAC Name

(1S,3R,4S,5S,9R,13S,14R)-3-[(2S,5S)-5-(4-chloro-3-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione

InChI

InChI=1S/C32H47ClO10/c1-17(8-11-24(39-7)21-9-10-22(33)23(35)12-21)29-19(3)26-15-32(42-29)30(5,6)14-18(2)31(38,43-32)16-28(37)40-25(20(4)34)13-27(36)41-26/h9-10,12,17-20,24-26,29,34-35,38H,8,11,13-16H2,1-7H3/t17-,18+,19-,20+,24-,25+,26-,29+,31-,32-/m0/s1

InChI Key

IQIMZKXKJXCPHT-BEDNPZBZSA-N

Isomeric SMILES

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=C(C=C4)Cl)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C

Canonical SMILES

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=C(C=C4)Cl)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C

synonyms

manauealide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Manauealide A
Reactant of Route 2
Reactant of Route 2
Manauealide A
Reactant of Route 3
Manauealide A
Reactant of Route 4
Manauealide A
Reactant of Route 5
Manauealide A
Reactant of Route 6
Manauealide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.